chemical structure and molecular weight of (R)-(+)-Norverapamil Hydrochloride
chemical structure and molecular weight of (R)-(+)-Norverapamil Hydrochloride
Structural Characterization, Physicochemical Properties, and Analytical Protocols[1]
Executive Summary
(R)-(+)-Norverapamil Hydrochloride is the hydrochloride salt of the dextrorotatory (
This guide provides a definitive technical analysis of the chemical structure, molecular weight, and experimental characterization of (R)-(+)-Norverapamil Hydrochloride, designed for researchers in medicinal chemistry and pharmacokinetics.[1]
Chemical Identity & Molecular Structure[1][2][3]
The structural integrity of (R)-(+)-Norverapamil Hydrochloride is defined by the N-demethylation of the parent verapamil structure and the specific (
Table 1: Chemical Specifications
| Parameter | Specification |
| Common Name | (R)-(+)-Norverapamil Hydrochloride |
| IUPAC Name | (2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile hydrochloride |
| CAS Number | 147158-71-2 (Specific to R-isomer HCl salt) |
| Alternative CAS | 67812-42-4 (Racemic HCl); 123932-43-4 (R-isomer generic) |
| Molecular Formula | C |
| Molecular Weight | 477.04 g/mol (Salt); 440.58 g/mol (Free Base) |
| Chiral Center | C2 (Quaternary carbon alpha to the nitrile group) |
| Stereochemistry | ( |
| Melting Point | 155–165 °C (with decomposition) |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Slightly soluble in Chloroform |
Structural Analysis
The molecule consists of two 3,4-dimethoxyphenyl rings connected by an alkyl chain containing a secondary amine (unlike the tertiary amine in verapamil) and a nitrile group.[1] The chirality resides at the C2 position, where the isopropyl group, nitrile group, and the two aromatic-containing chains create a stereocenter.[1]
-
Key Structural Difference: The secondary amine at position N-5 allows for further conjugation or specific hydrogen bonding interactions distinct from verapamil.[1]
-
Stereochemical Designation: The (
)-enantiomer is defined by the spatial arrangement of the isopropyl and nitrile groups relative to the aromatic rings according to Cahn-Ingold-Prelog priority rules.[1]
Metabolic Origin & Pharmacological Context[1][6]
(R)-Norverapamil is formed via N-demethylation of (R)-Verapamil, primarily catalyzed by hepatic cytochrome P450 enzymes (CYP3A4).[1][4]
Figure 1: Metabolic Pathway of Verapamil
The following diagram illustrates the stereoselective metabolism of Verapamil to Norverapamil.
Caption: Stereoselective N-demethylation of Verapamil by CYP3A4 yields (R)- and (S)-Norverapamil.[1][5][2][3][4][6][7][8] The (R)-enantiomer is the target for MDR reversal applications.[1]
Experimental Protocols for Characterization
To ensure scientific integrity, the isolation and identification of (R)-(+)-Norverapamil Hydrochloride must follow rigorous chiral separation and spectroscopic validation.[1]
Protocol A: Chiral Separation via HPLC
Objective: Isolate (R)-Norverapamil from racemic mixtures or biological matrices (plasma) to verify enantiomeric purity.[1]
-
Stationary Phase:
-Acid Glycoprotein (AGP) Column (e.g., Chiral-AGP, 100 x 4.0 mm, 5 µm).[1] The protein-based stationary phase is critical for resolving the basic amine enantiomers.[1] -
Mobile Phase:
-
Flow Rate: 0.9 mL/min[1]
-
Detection: Fluorescence (Excitation: 280 nm, Emission: 315 nm) or UV at 230 nm.[1]
-
Validation Criterion: The (
)-enantiomer typically elutes before the ( )-enantiomer on AGP columns under these conditions. Calculate the Resolution Factor ( ); is required for quantitative purity.[1]
Protocol B: Structural Confirmation via LC-MS/MS
Objective: Confirm molecular weight and fragmentation pattern.[1]
-
Instrumentation: Triple Quadrupole Mass Spectrometer (ESI+ mode).
-
Precursor Ion: m/z 441.3
(Free base mass detected).[1] -
Product Ions (MRM Transitions):
-
Quantifier: 441.3
165.1 (Cleavage of the dimethoxyphenyl-ethyl group).[1] -
Qualifier: 441.3
290.2 (Loss of the secondary amine side chain).
-
-
Note: The Hydrochloride salt will dissociate in the LC mobile phase; detection tracks the protonated free base.
Figure 2: Analytical Workflow
The following flowchart details the step-by-step process for validating the (R)-enantiomer identity.
Caption: Analytical workflow for the extraction, separation, and mass spectrometric confirmation of (R)-Norverapamil.
Physicochemical Stability & Handling
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator at -20°C.[1]
-
Solution Stability: Stock solutions in DMSO or Methanol are stable for 1 month at -20°C. Aqueous solutions should be prepared fresh due to potential hydrolysis of the nitrile group under extreme pH or prolonged storage.[1]
-
Optical Rotation Check: For quality control, a specific optical rotation
measurement in ethanol is recommended.[1] A positive value (+) confirms the ( )-configuration.[1]
References
-
Santa Cruz Biotechnology. (R)-(+)-Norverapamil Hydrochloride Product Data. Retrieved from
-
Sandström, R., et al. (1999).[1][9] "Enantiomeric separation of verapamil and norverapamil using Chiral-AGP as the stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 21(1), 43-49.[1][9]
-
Bhatia, N. M., et al. (2013).[1][10] "Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography." Drug Development and Therapeutics, 4(2), 164.[1]
-
MedChemExpress. Norverapamil hydrochloride Datasheet. Retrieved from
-
PubChem. Norverapamil (Compound CID 104972).[1] National Library of Medicine. Retrieved from
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- 5. NORVERAPAMIL HYDROCHLORIDE | 67812-42-4 [chemicalbook.com]
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